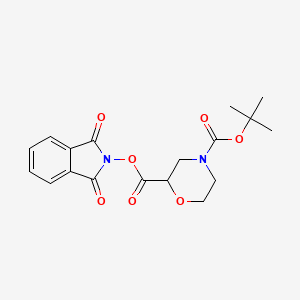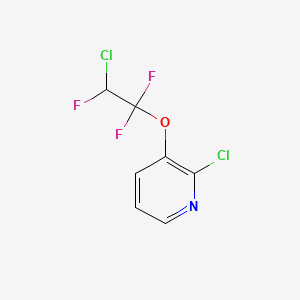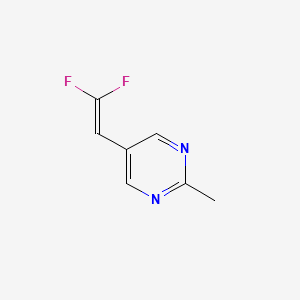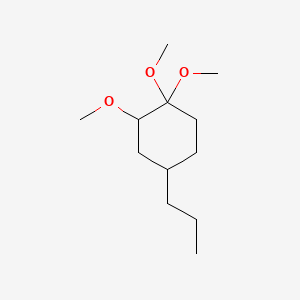![molecular formula C23H26F3N5O5 B6605722 (4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid CAS No. 2648868-65-7](/img/structure/B6605722.png)
(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3’-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a spiro structure, which is known for its unique chemical properties and stability. The presence of trifluoroacetic acid adds to its reactivity and potential for diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.
Reduction: Reduction reactions can be employed to alter specific parts of the molecule, potentially leading to new derivatives with different characteristics.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups, providing a pathway for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s reactivity and stability could make it useful in the design of new therapeutic agents, particularly for targeting specific pathways or receptors.
Industry: Its chemical properties may be exploited in various industrial processes, such as catalysis or the production of specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroacetic acid group may enhance its binding affinity or alter its pharmacokinetic properties, making it more effective in certain applications. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spiro structures and molecules containing trifluoroacetic acid. Examples might include:
Spiro[cyclohexane-1,3’-indoline]: Known for its stability and unique reactivity.
Trifluoroacetic acid derivatives: Widely used in organic synthesis for their strong acidity and ability to introduce trifluoromethyl groups.
Uniqueness
What sets this compound apart is the combination of its spiro structure with the trifluoroacetic acid moiety, providing a unique set of chemical properties
Eigenschaften
IUPAC Name |
(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3.C2HF3O2/c1-15-11-23-20(28)21(13-22-14-21)9-5-6-10-29-17-12-26(16-7-3-2-4-8-16)25-18(17)19(27)24-15;3-2(4,5)1(6)7/h2-8,12,15,22H,9-11,13-14H2,1H3,(H,23,28)(H,24,27);(H,6,7)/b6-5+;/t15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPFGUGKHSXEO-RPJLXTCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2(CC=CCOC3=CN(N=C3C(=O)N1)C4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)C2(C/C=C/COC3=CN(N=C3C(=O)N1)C4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)


![ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)



![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
![tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)


